molecular formula C10H11NO3 B13935928 3-Formyl-2-hydroxy-N,N-dimethylbenzamide

3-Formyl-2-hydroxy-N,N-dimethylbenzamide

Cat. No.: B13935928
M. Wt: 193.20 g/mol
InChI Key: QKDGIFVYWAWYDV-UHFFFAOYSA-N
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Description

3-Formyl-2-hydroxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C10H11NO3 and a molecular weight of 193.201 g/mol . It is known for its unique structure, which includes a formyl group, a hydroxyl group, and a dimethylbenzamide moiety. This compound is utilized in various scientific research fields due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-2-hydroxy-N,N-dimethylbenzamide typically involves the formylation of 2-hydroxy-N,N-dimethylbenzamide. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group . The reaction conditions generally include:

    Reagents: N,N-dimethylformamide, phosphorus oxychloride

    Solvent: Dichloromethane or another suitable organic solvent

    Temperature: Room temperature to moderate heating

    Reaction Time: Several hours to complete the formylation

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically includes:

    Large-scale reactors: Continuous flow or batch reactors

    Purification: Crystallization or chromatography to isolate the pure compound

Chemical Reactions Analysis

Types of Reactions

3-Formyl-2-hydroxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: 3-Carboxy-2-hydroxy-N,N-dimethylbenzamide

    Reduction: 3-Hydroxymethyl-2-hydroxy-N,N-dimethylbenzamide

    Substitution: Various substituted benzamides depending on the nucleophile used

Scientific Research Applications

3-Formyl-2-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Formyl-2-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The formyl group can act as an electrophile, participating in various biochemical pathways. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity to proteins and enzymes. The dimethylbenzamide moiety provides hydrophobic interactions, enhancing the compound’s stability and solubility in organic solvents.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-N,N-dimethylbenzamide: Lacks the formyl group, making it less reactive in formylation reactions.

    2-Formyl-3-hydroxy-N,N-dimethylbenzamide: Similar structure but with different positioning of the formyl and hydroxyl groups.

    N,N-Dimethylformamide (DMF): Used as a reagent in the synthesis of 3-Formyl-2-hydroxy-N,N-dimethylbenzamide.

Uniqueness

This compound is unique due to the presence of both formyl and hydroxyl groups on the benzamide ring, allowing it to participate in a wide range of chemical reactions and making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

3-formyl-2-hydroxy-N,N-dimethylbenzamide

InChI

InChI=1S/C10H11NO3/c1-11(2)10(14)8-5-3-4-7(6-12)9(8)13/h3-6,13H,1-2H3

InChI Key

QKDGIFVYWAWYDV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1O)C=O

Origin of Product

United States

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